Diglyme-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

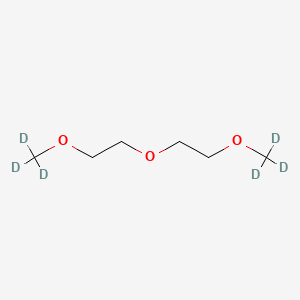

Diglyme-d6, also known as [2H6]-diethylene glycol dimethyl ether, is a deuterated form of diglyme. It is a colorless, transparent liquid with a slight ether-like odor. The compound is primarily used as a solvent in various chemical reactions due to its high boiling point and ability to dissolve both polar and non-polar substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diglyme-d6 is synthesized by reacting deuterated methanol with ethylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the reaction of deuterated methanol and ethylene oxide. The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation and other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Diglyme-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, acids, and substituted ethers .

Wissenschaftliche Forschungsanwendungen

Diglyme-d6 has a wide range of applications in scientific research:

Wirkmechanismus

Diglyme-d6 acts as a solvent by stabilizing reactive intermediates and facilitating the interaction between reactants. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in various chemical reactions. The compound can also form complexes with metal ions, enhancing the reactivity of certain reagents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d6.

Tetraethylene glycol dimethyl ether: A higher homolog of diglyme with similar solvent properties.

Ethylene glycol dimethyl ether: A lower homolog with a shorter chain length.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Its high boiling point and ability to dissolve a wide range of substances also make it a valuable solvent in various chemical and industrial applications .

Biologische Aktivität

Diglyme-d6, or bis(2-methoxyethyl) ether-d6, is a deuterated form of diglyme, a solvent commonly used in organic synthesis and electrochemistry. Its unique properties, particularly in solvation and as a solvent for various chemical reactions, have prompted investigations into its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H14O2 (deuterated)

- CAS Number : 1189942-73-1

- Molecular Weight : 134.18 g/mol

Solvation Properties

This compound is known for its excellent solvation capabilities, which enhance the stability and reactivity of dissolved species. For example, in electrochemical applications, this compound has been shown to stabilize ions such as Na+ and PF6−, forming ion pairs that are crucial for battery electrolytes . This stabilization can influence the biological availability of drugs or other compounds when used in pharmaceutical formulations.

Case Studies and Experimental Data

-

Cholinesterase Inhibition Studies :

In a study evaluating cholinesterase inhibitors, this compound was used as a solvent to assess the inhibitory potential of various compounds on acetylcholinesterase (AChE). The results indicated that certain synthesized compounds showed promising inhibition rates, suggesting that solvents like this compound could facilitate the discovery of new therapeutic agents for conditions such as Alzheimer's disease .Compound IC50 (µM) Solvent Used Compound A 8.21 This compound Compound B 26.19 Diglyme Donepezil 12.21 DMSO -

Electrochemical Applications :

Research into the solvation of sodium hexafluorophosphate (NaPF6) in diglyme solutions has revealed that this compound forms stable complexes with sodium ions. This property is significant for developing efficient battery systems and may have implications for drug delivery mechanisms where ion transport is critical . -

Biocompatibility Assessments :

Although specific studies on the biocompatibility of this compound are sparse, its application in pharmaceutical testing suggests a need for further investigation into its cytotoxicity and overall safety profile when used in biological settings .

Eigenschaften

IUPAC Name |

1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.